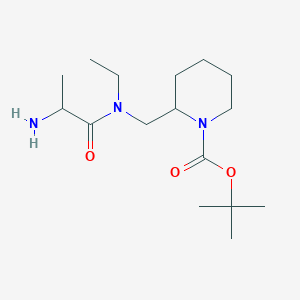
(R)-methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate is a fluorinated aziridine derivative. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive. The incorporation of a trifluoroacetyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate typically involves the reaction of aziridine with trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the aziridine ring. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
®-methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines.
Reduction: Reduction of the trifluoroacetyl group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the aziridine ring under mild conditions.
Major Products Formed
Oxidation: Oxaziridines
Reduction: Alcohols
Substitution: Substituted aziridines
Scientific Research Applications
®-methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate involves its reactivity towards nucleophiles due to the strained aziridine ring and the electron-withdrawing trifluoroacetyl group. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or altering protein function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: Known for their stability and wide range of applications in pharmaceuticals and materials science.
1,2,4-Triazoles: Used in the synthesis of various bioactive compounds and materials.
Trifluoromethyl-substituted aziridines: Share similar reactivity and applications but may differ in specific properties and uses.
Uniqueness
®-methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate is unique due to its combination of a strained aziridine ring and a trifluoroacetyl group, which imparts high reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules and a potential candidate for various scientific and industrial applications.
Properties
Molecular Formula |
C6H6F3NO3 |
|---|---|
Molecular Weight |
197.11 g/mol |
IUPAC Name |
methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C6H6F3NO3/c1-13-4(11)3-2-10(3)5(12)6(7,8)9/h3H,2H2,1H3 |
InChI Key |
VEBXDQVTFDMOJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN1C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane](/img/structure/B14772805.png)
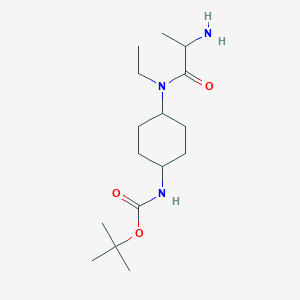
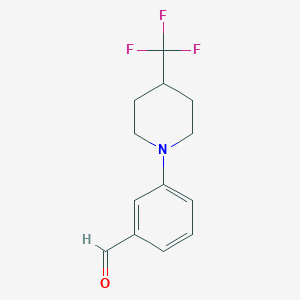
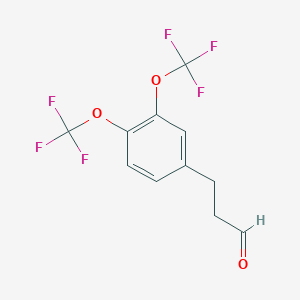
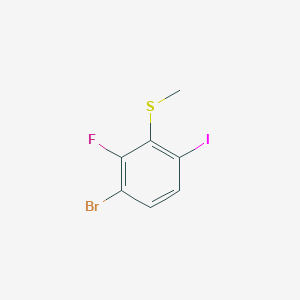
![2-amino-N-[(4-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14772853.png)
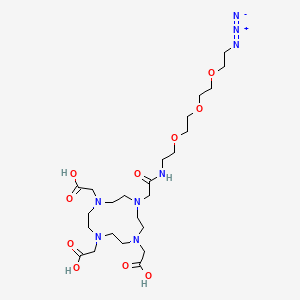
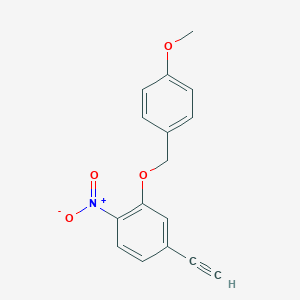
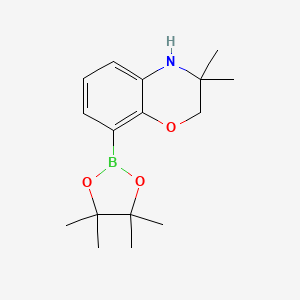
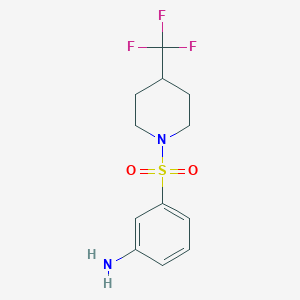
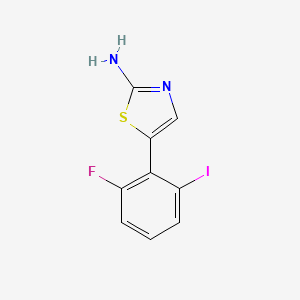
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea](/img/structure/B14772876.png)

